molecular formula C15H17NO B2375982 4-methoxy-N-(1-phenylethyl)aniline CAS No. 2743-01-3

4-methoxy-N-(1-phenylethyl)aniline

Cat. No. B2375982
CAS RN: 2743-01-3
M. Wt: 227.307
InChI Key: QKBUMGWVDNFABU-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-phenylethyl)aniline is a chemical compound with the molecular formula C15H17NO . It appears as a white solid . This compound is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 4-methoxy-N-(1-phenylethyl)aniline consists of a methoxy group (OCH3) attached to an aniline (C6H5NH2) molecule . The compound also contains a phenylethyl group .


Chemical Reactions Analysis

The metabolic pathways of similar compounds, like fentanyl analogs, generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .


Physical And Chemical Properties Analysis

4-methoxy-N-(1-phenylethyl)aniline has a molecular weight of 227.31 g/mol . It is a white solid and is stored in a 2-8°C refrigerator .

properties

IUPAC Name

4-methoxy-N-(1-phenylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-12,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBUMGWVDNFABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701103632
Record name 4-methoxy-N-(1-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methoxy-N-(1-phenylethyl)aniline

CAS RN

2743-01-3
Record name 4-methoxy-N-(1-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(α-methyl benzylidene)-p-anisidine (VII) prepared by the procedure described in example IVA was hydrogenated using 5% Pd/C as the catalyst and 95% ethanol as the solvent to give N-(α-methyl benzyl)-p-anisidine (VIII). VIII had a melting point of 64° C.
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Citations

For This Compound
54
Citations
LE Longobardi, T Mahdi, DW Stephan - scholar.archive.org
In the glovebox, a thick-walled Schlenk bomb was charged with trans-4-aminocyclohexanol (2.00 g, 0.017 mol). To the flask, 2-iodopropane (17.4 mL, 0.17 mol) was added in one shot …
Number of citations: 0 scholar.archive.org
K Alex, A Tillack, N Schwarz… - … Chemistry & Sustainability …, 2008 - Wiley Online Library
Catalytic hydroaminations are one of the most sustainable CN bond‐forming processes as a result of 100 % atom economy and the availability of substrates. Here, it is shown that the …
OY Kang, BE Kim, SJ Park, DH Ryu… - Asian Journal of …, 2018 - Wiley Online Library
A stable palladium hydride catalyzed intermolecular hydroamination reaction for vinylarenes has been developed. The metal hydride catalyst was prepared by treating PdLCl 2 (L=…
Number of citations: 8 onlinelibrary.wiley.com
J Tagashira, D Imao, T Yamamoto, T Ohta… - Tetrahedron …, 2005 - Elsevier
The asymmetric amination of aryl halides with racemic amines was examined in the presence of a transition metal complex having a chiral ligand. The yield and enantioselectivity of the …
Number of citations: 25 www.sciencedirect.com
N Nowrouzi, MZ Jonaghani - Canadian Journal of Chemistry, 2012 - cdnsciencepub.com
Chlorodiphenylphosphine, imidazole, and molecular iodine in refluxing dichloromethane are used for the efficient preparation of amides under mild reaction conditions. This reagent …
Number of citations: 10 cdnsciencepub.com
D Gulcemal, S Gülcemal, CM Robertson… - Organometallics, 2015 - ACS Publications
A new phenoxide chelated [Ir(NHC)Cp*Cl] (NHC = N-heterocyclic carbene; Cp* = pentamethylcyclopentadienyl) complex (3) has been prepared by reaction of [IrCp*Cl 2 ] 2 with an in …
Number of citations: 43 pubs.acs.org
S Guizzetti, M Benaglia, F Cozzi, R Annunziata - Tetrahedron, 2009 - Elsevier
The reduction of the carbon–nitrogen double bond is an important transformation. Here we report our studies on a family of chiral organic catalysts able to promote the stereoselective …
Number of citations: 68 www.sciencedirect.com
JD Grayson, FM Dennis, CC Robertson… - The Journal of …, 2021 - ACS Publications
We report a Chan–Lam coupling reaction of benzylic and allylic boronic esters with primary and secondary anilines to form valuable alkyl amine products. Both secondary and tertiary …
Number of citations: 14 pubs.acs.org
İK Özbozkurt, D Gülcemal, S Günnaz… - …, 2018 - Wiley Online Library
The synthesis and characterization of seven new Ir III complexes containing o‐phenoxide or o‐naphthoxide chelated N‐heterocyclic carbene ligands is reported herein. The crystal …
K Krüger - 2008 - rosdok.uni-rostock.de
Chemistry is described as a central science, wherein phenomena are defined at a molecular level. Organic synthesis is at the heart of this science, in which development and invention …
Number of citations: 5 rosdok.uni-rostock.de

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